

How to avoid delamination of Cyclotene from substrates

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Compound of Interest		
Compound Name:	Cyclotene	
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Cyclotene Adhesion Technical Support Center

Welcome to the technical support center for **Cyclotene** (BCB) resins. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing delamination of **Cyclotene** from various substrates during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered with **Cyclotene** adhesion.

Question: What are the primary causes of **Cyclotene** delamination?

Answer: **Cyclotene** delamination is most often attributed to inadequate substrate surface preparation, leading to poor adhesion. Key causes include the presence of organic or inorganic contaminants, moisture on the substrate surface, and the absence or improper application of an adhesion promoter.[1][2] Additionally, using an incompatible adhesion promoter, such as HMDS which is ineffective for **Cyclotene** resins, can lead to delamination.[1][3] Certain processing chemicals used in subsequent steps can also attack the interface between the **Cyclotene** film and the substrate, causing delamination.[3][4]

Question: How can I improve the adhesion of **Cyclotene** to my substrate?

Answer: To enhance adhesion, it is crucial to start with a meticulously clean and dry substrate surface.[5][6][7] A highly recommended practice is the use of an appropriate adhesion



promoter, such as AP3000, which is effective on a wide range of surfaces including silicon oxide, silicon nitride, aluminum, copper, and titanium.[1][5][6][8] Proper application of the adhesion promoter, followed by a controlled spin-coating and curing process for the **Cyclotene** resin, is critical for establishing a strong bond.[1][7]

Question: Is an adhesion promoter always necessary?

Answer: Yes, the use of an adhesion promoter is always recommended prior to applying **Cyclotene** resin to ensure robust adhesion.[1][6] AP3000 is the recommended adhesion promoter for **Cyclotene** resins and has been shown to be effective on most surfaces.[1][4]

Question: Can I use HMDS as an adhesion promoter for **Cyclotene**?

Answer: No, vapor prime adhesion promoters developed for photoresists, such as hexamethyldisilazane (HMDS), do not work well with the **Cyclotene** family of resins and are not recommended.[1][3]

Question: My **Cyclotene** film delaminated after chemical processing. What could be the cause?

Answer: Some processing chemicals can etch the substrate at the **Cyclotene**-substrate interface, leading to delamination.[3][4] This is particularly true for chemicals that can etch the underlying substrate material. The cured **Cyclotene** film is under tensile stress, which can exacerbate the peeling at the interface if the substrate is compromised.[3][4] It's important to review the chemical compatibility of your substrate with all processing steps following **Cyclotene** deposition.

Experimental Protocols Protocol 1: Substrate Surface Preparation

A clean and properly prepared substrate surface is fundamental for good **Cyclotene** adhesion.

- Initial Cleaning: Begin by removing any gross contamination from the substrate.
- Oxygen Plasma Treatment: Perform a brief oxygen plasma treatment to remove organic residues. This step is crucial for achieving a high-energy, reactive surface.[1][6] A reactive ion etching (RIE) type plasma tool is often the most effective.[4]



- DI Water Rinse: Thoroughly rinse the substrate with deionized (DI) water to remove any particles or byproducts from the plasma treatment.[1][6]
- Drying: Dry the substrate completely, for example, by using a spin-rinse dryer or a nitrogen gun.
- Dehydration Bake (for specific substrates): If polyimide is present on the substrate, a
 dehydration bake at 150°C or higher is necessary before the oxygen plasma treatment to
 ensure good adhesion.[1]

Protocol 2: Application of AP3000 Adhesion Promoter

Proper application of the adhesion promoter is critical for creating a strong bond between the substrate and the **Cyclotene** resin.

- Dispense: Dispense the AP3000 adhesion promoter onto the center of the prepared substrate. This can be done statically or dynamically (while the substrate is rotating at a low speed, e.g., 50-300 RPM).[1][6]
- Spread: Allow the adhesion promoter to spread across the entire surface of the substrate. A
 typical spread cycle is 50-300 RPM for 5 seconds.[1][6]
- Spin-Dry: Increase the spin speed to 2000-3000 RPM for 15-30 seconds to spin-dry the adhesion promoter, leaving a thin, uniform layer.[1][7]
- Optional Bake: While not always required, baking the adhesion promoter can improve adhesion to certain substrates like aluminum, copper, silicon nitride, and silicon oxide.[3][5] A typical bake is done on a hotplate at a temperature between 100°C and 150°C for 30-60 seconds.[3][5]

Protocol 3: Cyclotene Spin Coating and Curing

This protocol outlines the steps for applying and curing the **Cyclotene** resin.

 Resin Dispense: Dispense the Cyclotene resin onto the center of the adhesion promotercoated substrate. This can be done statically or dynamically at a low speed (e.g., 50-200 rpm).[1]







- Spread: Increase the rotation speed to approximately 500-750 rpm for 5-10 seconds to spread the resin.[1][7]
- Spin Coat: Ramp up to the final spin speed to achieve the desired film thickness. The final spin speed will depend on the specific **Cyclotene** resin formulation being used.
- Edge Bead Removal (Optional but Recommended): While spinning at a moderate speed (e.g., 1000 rpm), dispense a solvent like T1100 at the edge of the substrate to remove the edge bead.[1]
- Backside Rinse: It is highly recommended to rinse the backside of the substrate to remove any excess resin.[1]
- Soft Bake: Bake the coated substrate on a hotplate. The temperature and time are not critical and can range from 80°C to 150°C for as short as 60 seconds.[1] This step removes solvents and stabilizes the film. For a partial cure (soft cure) to allow for successive coatings, a bake at 210°C for 40 minutes is recommended.[1]
- Thermal Cure: The final cure must be performed in an inert atmosphere (oxygen concentration below 100 ppm) as Cyclotene films are susceptible to oxidation at temperatures of 150°C and above.[1][6] The cure can be performed in a convection oven, vacuum oven, or tube furnace. For optimum thickness uniformity, ensure the substrates are in a horizontal orientation.[1][6]

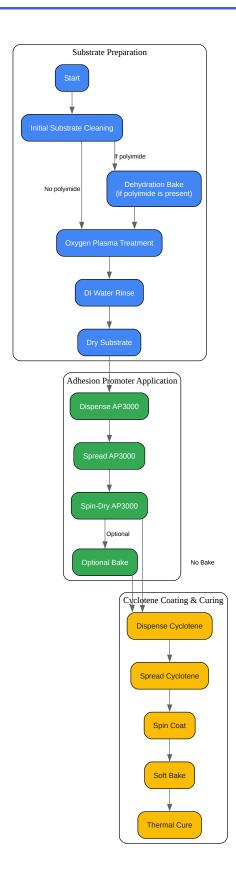
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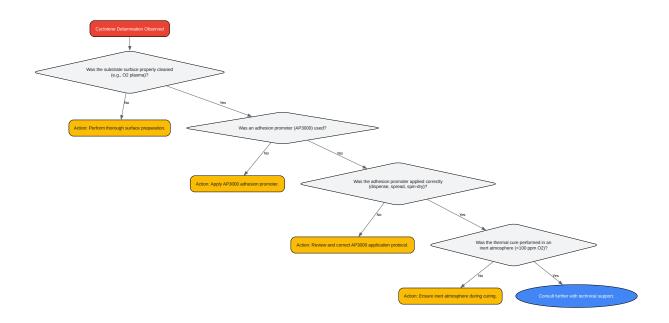
Parameter	Value	Substrate/Conditio n	Source
AP3000 Application			
Spread Speed	50 - 300 RPM	General	[1][6]
Spread Time	5 seconds	General	[1][6]
Spin-Dry Speed	2000 - 3000 RPM	General	[1][6]
Spin-Dry Time	15 - 30 seconds	General	[1][7]
Optional Bake Temperature	100 - 150 °C	Al, Cu, SiNx, SiO2	[3][5]
Optional Bake Time	30 - 60 seconds	Al, Cu, SiNx, SiO2	[3][5]
Cyclotene Processing			
Soft Bake Temperature	80 - 150 °C	General	[1]
Soft Bake Time	≥ 60 seconds	General	[1]
Soft Cure Temperature	210 °C	For multi-layering	[1]
Soft Cure Time	40 minutes	For multi-layering	[1]
Cure Environment	< 100 ppm Oxygen	Inert Atmosphere	[1][6]

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